

Pevonedistat: A Comprehensive Technical Guide to its Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pevonedistat (also known as MLN4924) is a first-in-class, small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1] By inhibiting NAE, **pevonedistat** blocks the neddylation cascade, a crucial cellular process for the function of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[2][3] This disruption of protein homeostasis leads to the accumulation of CRL substrates, ultimately inducing cell cycle arrest, senescence, and apoptosis in cancer cells.[4] This technical guide provides an in-depth overview of the chemical properties and stability of **pevonedistat**, compiled to support research, development, and formulation activities.

Chemical Properties

Pevonedistat is a sulfamate derivative with a complex heterocyclic structure. Its fundamental chemical and physical properties are summarized below.



Property	Value	Reference
IUPAC Name	[(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate	[5]
Molecular Formula	C21H25N5O4S	[5]
Molecular Weight	443.52 g/mol	[5]
CAS Number	905579-51-3	[5]
Appearance	Solid	[6]
Melting Point	Not explicitly found in public literature.	
Not explicitly found in public literature. Predicted values can be obtained using various software, but experimental determination is recommended for accuracy.		

Solubility

Pevonedistat exhibits varying solubility in different solvents, a critical consideration for formulation and in vitro assay development.



Solvent System	Solubility	Notes	Reference
DMSO	62.5 mg/mL (140.92 mM)	Sonication is recommended.	[6]
10% DMSO / 40% PEG300 / 5% Tween- 80 / 45% Saline	2 mg/mL (4.51 mM)	Sonication is recommended. Solvents should be added sequentially.	[6]
0.9% Sodium Chloride	50 μg/mL, 100 μg/mL, 200 μg/mL	Stable for 14 days at 2-8°C, protected from light.	[7]
Lyophilized Powder in DMSO	5 mM stock solution (reconstitute 1 mg in 451.2 μl of DMSO)	Store at -20°C and use within 3 months.	[8]

Stability Profile

Understanding the stability of **pevonedistat** under various conditions is crucial for its development, manufacturing, and storage.

Solution Stability

A study on the physicochemical stability of **pevonedistat** diluted in 0.9% sodium chloride (NaCl) provides key insights into its stability in an infusion solution.[7]



Concentration in 0.9% NaCl	Storage Conditions	Stability	Reference
50 μg/mL and 200 μg/mL (in glass tubes)	2-8°C, protected from light	Retained >95% of initial concentration for 14 days.	[7]
100 μg/mL (in polyolefin infusion bags)	2-8°C, protected from light	Retained >95% of initial concentration for 14 days.	[7]
10 mg/mL (partially used vials with a Spike)	2-8°C, protected from light	Retained >95% of initial concentration for 7 days.	[7]

During this 14-day study, no physical changes were observed, and the pH of the solutions remained stable.[7]

Solid-State Stability

As a lyophilized powder, **pevonedistat** is stable for 24 months when stored at -20°C and desiccated.[8]

Forced Degradation Studies

Detailed public information on the forced degradation of **pevonedistat** and the characterization of its degradation products is limited. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[9] Such studies typically involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[10][11]

While specific degradation products for **pevonedistat** have not been detailed in the available literature, a process development and GMP production study noted that a Boc-protected bis-sulfamate impurity of a **pevonedistat** intermediate underwent elimination to a cyclopentene intermediate under aqueous acidic conditions.[12] This suggests that the cyclopentane ring and the sulfamate group could be potential sites of degradation under certain stress conditions.

Experimental Protocols



Determination of Melting Point (General Protocol)

The melting point of a pharmaceutical compound is a key indicator of its purity. A common method is the capillary melting point determination.[13][14][15][16][17]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)

Procedure:

- Sample Preparation: A small amount of the dry, powdered **pevonedistat** is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end, forming a column of 2-3 mm in height.[13]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to
 determine an approximate melting range, followed by a slower, more precise heating rate
 (e.g., 1-2 °C/min) starting from a temperature about 15-20°C below the expected melting
 point.[13][16]
- Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is the melting point range.[14]

Determination of pKa by UV Spectroscopy (General Protocol)

The ionization constant (pKa) is a critical parameter influencing a drug's solubility, absorption, and distribution. UV-Vis spectroscopy is a common method for its determination, particularly for compounds with a chromophore whose absorbance changes with pH.[18][19][20][21][22]



Apparatus and Reagents:

- UV-Vis spectrophotometer (plate reader or cuvette-based)
- 96-well UV-transparent microplates or quartz cuvettes
- pH meter
- A series of aqueous buffers covering a wide pH range (e.g., pH 2-12) with constant ionic strength.
- Pevonedistat stock solution (e.g., in DMSO)

Procedure:

- Solution Preparation: A series of solutions of **pevonedistat** at a constant concentration are prepared in the different pH buffers. A small, fixed volume of the stock solution is added to each buffer to minimize the effect of the organic solvent.[18]
- UV Spectra Acquisition: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.
- Data Analysis:
 - The absorbance at one or more wavelengths where the absorbance changes significantly with pH is plotted against the pH.
 - The resulting sigmoidal curve is analyzed. The pKa is the pH at the inflection point of this curve.[21]
 - Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.[22]

Forced Degradation Study and HPLC Analysis (General Protocol)

Forced degradation studies are performed to understand the degradation pathways of a drug and to develop a stability-indicating analytical method, typically using High-Performance Liquid



Chromatography (HPLC).[9][23][24]

Stress Conditions:

- Acid Hydrolysis: Pevonedistat solution is treated with an acid (e.g., 0.1 N HCl) at room temperature or elevated temperature for a defined period.
- Base Hydrolysis: Pevonedistat solution is treated with a base (e.g., 0.1 N NaOH) at room temperature or elevated temperature.
- Oxidative Degradation: Pevonedistat solution is treated with an oxidizing agent (e.g., 3% H2O2) at room temperature.
- Thermal Degradation: Solid **pevonedistat** is exposed to high temperature (e.g., 60-80°C).
- Photodegradation: Pevonedistat solution or solid is exposed to UV and visible light as per ICH Q1B guidelines.

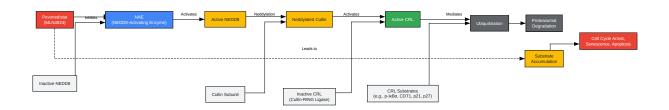
HPLC Analysis:

- Method Development: A stability-indicating HPLC method is developed to separate **pevonedistat** from its potential degradation products. This typically involves optimizing the column, mobile phase composition, gradient, flow rate, and detector wavelength.
- Sample Analysis: The stressed samples are analyzed by the developed HPLC method.
- Peak Purity and Mass Balance: The purity of the pevonedistat peak in the stressed samples
 is assessed using a photodiode array (PDA) detector. Mass balance is calculated to account
 for the parent drug and all degradation products.
- Degradant Identification: If significant degradation is observed, techniques like LC-MS/MS
 can be used to identify the structure of the degradation products.

Mechanism of Action and Signaling Pathways

Pevonedistat's primary mechanism of action is the inhibition of the NEDD8-activating enzyme (NAE).[3][8] This enzyme is at the apex of the neddylation cascade, which is essential for the activation of Cullin-RING E3 ligases (CRLs).[2]





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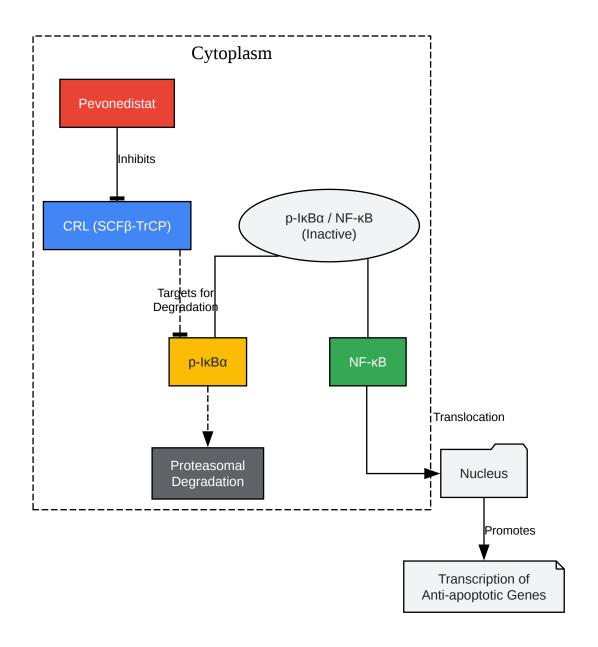
Caption: **Pevonedistat**'s mechanism of action via NAE inhibition.

By forming a covalent adduct with NEDD8 in the catalytic pocket of NAE, **pevonedistat** prevents the transfer of NEDD8 to downstream targets.[5] This leads to the inactivation of CRLs and the subsequent accumulation of their substrates.[2][4]

Impact on the NF-kB Pathway

One of the key consequences of CRL inactivation by **pevonedistat** is the inhibition of the NF- κ B signaling pathway.[25][26][27][28] In the canonical NF- κ B pathway, the inhibitor of κ B (I κ B α) is phosphorylated and subsequently targeted for ubiquitination and proteasomal degradation by a specific CRL, SCF β -TrCP. **Pevonedistat**-mediated inhibition of this CRL leads to the accumulation of phosphorylated I κ B α (p-I κ B α), which remains bound to NF- κ B, preventing its translocation to the nucleus and subsequent transcription of anti-apoptotic genes.[4]





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Caption: Inhibition of the NF-kB pathway by **Pevonedistat**.

Conclusion

This technical guide provides a consolidated overview of the currently available information on the chemical properties and stability of **pevonedistat**. While key physicochemical parameters such as melting point and pKa are not readily available in public literature and warrant experimental determination, the existing data on solubility and solution stability offer valuable guidance for formulation and handling. The well-elucidated mechanism of action, centered on



the inhibition of the NAE and the subsequent disruption of the neddylation pathway and NF-κB signaling, provides a strong foundation for ongoing and future research into this promising anticancer agent. Further studies, particularly comprehensive forced degradation analyses, are needed to fully characterize the degradation profile of **pevonedistat** and ensure the development of robust and stable pharmaceutical products.

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